

# PROTAC BRD9 Degrader-7 target protein binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC BRD9 Degrader-7

Cat. No.: B15137936 Get Quote

## Technical Guide: PROTAC BRD9 Degrader-7

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **PROTAC BRD9 Degrader-7**, a selective degrader of the bromodomain-containing protein 9 (BRD9). This document details its binding affinity, degradation efficacy, mechanism of action, and the experimental protocols used for its characterization.

## **Quantitative Data: Binding Affinity and Degradation**

**PROTAC BRD9 Degrader-7** (also referred to as Compound C6) is a potent and selective degrader of BRD9. It exhibits nanomolar efficacy in inducing the degradation of BRD9 and demonstrates cytotoxic effects in specific cancer cell lines.

# Table 1: In Vitro Performance of PROTAC BRD9 Degrader-7 in MV4-11 Cells



| Parameter        | Value   | Cell Line | Notes                                                  |
|------------------|---------|-----------|--------------------------------------------------------|
| DC50             | 1.02 nM | MV4-11    | 50% degradation concentration.[1][2]                   |
| D <sub>max</sub> | >99%    | MV4-11    | Maximum degradation achieved at 100 nM. [1]            |
| IC50             | 3.69 nM | MV4-11    | 50% growth inhibition concentration after 7 days.[1]   |
| Selectivity      | -       | MV4-11    | Does not induce<br>degradation of BRD4<br>and BRD7.[1] |

**Table 2: Comparative Efficacy of Other Published BRD9** 

**Degraders** 

| Degrader                  | Туре                    | DC50 (BRD9)                           | IC50 (Cell Line)                           | E3 Ligase                    |
|---------------------------|-------------------------|---------------------------------------|--------------------------------------------|------------------------------|
| VZ185                     | Dual BRD7/9<br>Degrader | 1.8 nM                                | Not Reported                               | VHL[3][4]                    |
| E5                        | BRD9 Degrader           | 16 pM                                 | 0.27 nM (MV4-<br>11)                       | Not Specified[5]             |
| QA-68                     | BRD9 Degrader           | Not Reported                          | >100-fold more<br>potent than<br>inhibitor | Cereblon (IMiD-<br>based)[6] |
| PROTAC 26                 | BRD9 Degrader           | 560 nM                                | Not Reported                               | VHL[7]                       |
| PROTAC BRD9<br>Degrader-1 | BRD9 Degrader           | $IC_{50} = 13.5 \text{ nM}$ (Binding) | Not Reported                               | Cereblon[8]                  |

# **Mechanism of Action and Signaling Pathways**







PROTAC BRD9 Degrader-7 functions by hijacking the ubiquitin-proteasome system. It is a heterobifunctional molecule composed of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase, likely Cereblon (CRBN) given its thalidomide-based components.[1] This simultaneous binding forms a ternary complex, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[9][10]















Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC BRD9 Degrader-7 | PROTACs | TargetMol [targetmol.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PROTAC BRD9 Degrader-7 target protein binding affinity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137936#protac-brd9-degrader-7-target-protein-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com